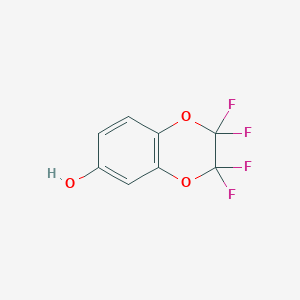

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

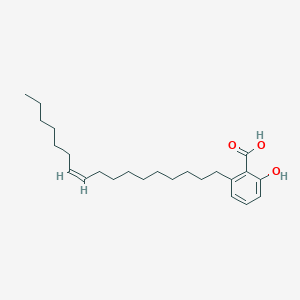

The synthesis of compounds related to 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane often involves reactions of hydroquinone with various aldehydes in the presence of acidic conditions, leading to the formation of ethers, esters, and undergoing diazo coupling and polycondensation reactions (Denisov, Grishchenkova, & Fokin, 1983). Additionally, the synthesis of polyfluoroaromatic compounds, which share similarities with 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, often involves treating specific halides with diamines in the absence of HCl acceptors to achieve high volatility and facile hydrolysis properties (Kovtonyuk, Makarov, Shakirov, & Zibarev, 1996).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of X-ray crystallography in determining the configuration and conformation of the molecules. Studies on organoboron compounds and their chelates provide insight into the geometry and bonding of similar complex molecules (Kliegel, Tajerbashi, Rettig, & Trotter, 1991). These analyses are crucial for understanding the physical and chemical behavior of 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.

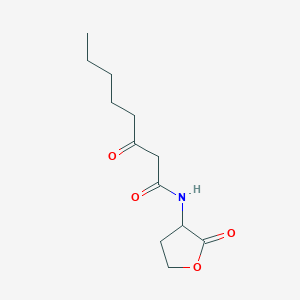

Chemical Reactions and Properties

The chemical reactions and properties of benzodioxane derivatives often involve hydroxylation, methylation, and interactions with various reagents. Organosulfonyloxy derivatives of benziodoxoles, for instance, demonstrate the potential for varied reactions with alkynyltrimethylsilanes, leading to the formation of iodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996). These reactions highlight the complex chemical behavior and versatility of benzodioxane derivatives.

Aplicaciones Científicas De Investigación

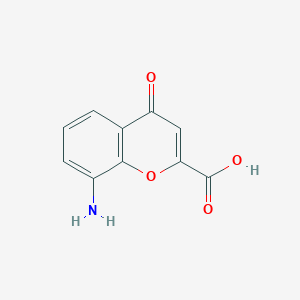

Application in Cancer Research

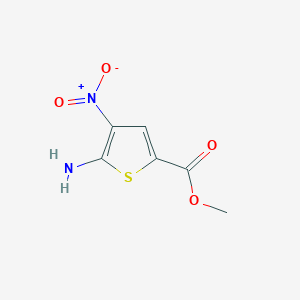

- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane has been used in the synthesis of novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, which are being evaluated as potential anticancer agents .

- Methods of Application or Experimental Procedures: The synthesis started with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to the nitro derivative. The nitro group was then reduced to give the amino intermediate. Schiff bases were obtained from coupling reactions between the amino intermediate and various benzaldehydes and heteroaromatic aldehydes .

- Results or Outcomes: The in vitro cytotoxicity of the compounds was evaluated against cancer cell lines (ACP-03, SKMEL-19, and HCT-116) using the MTT assay. Schiff bases exhibited promising cytotoxicity against ACP-03 and SKMEL-19, with IC50 values lower than 5 μM .

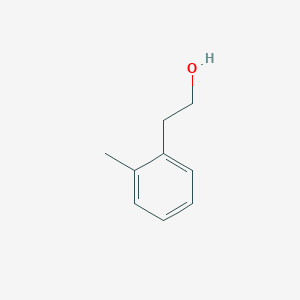

Application in Suzuki–Miyaura Coupling

- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane can be used in the synthesis of organoboranes, which are key reagents in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the Suzuki–Miyaura coupling reaction being performed. Generally, this involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

- Results or Outcomes: The outcomes of these reactions are typically biaryl compounds, which are commonly found in various natural products and pharmaceuticals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram2. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation2. The precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection2.

Direcciones Futuras

There is no specific information available on the future directions of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.

Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVHTQWRXVSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.